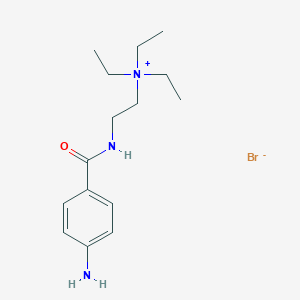
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene, commonly known as menthol, is a cyclic monoterpene alcohol that is widely used in various industries. Menthol is a white crystalline substance with a minty odor and taste. It is naturally found in the leaves of peppermint, eucalyptus, and other plants. Menthol has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, menthol has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Photophysical Properties
1,8a-Dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene and related compounds exhibit interesting photophysical properties. For instance, the photophysical behavior of similar probes like acrylodan and prodan in various solvents has been extensively studied. These probes are used to investigate biological systems, with their emission properties indicating specific and general solvent effects (Moreno Cerezo et al., 2001).
Volatile Constituents in Natural Products
Research into the volatile constituents of longan arillus, epicarpium, and seeds identified compounds structurally related to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene. Such studies provide valuable insights into the composition of natural products (Chen et al., 2010).
Synthesis and Properties
The synthesis and properties of compounds similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, like PRODAN derivatives, have been described. These compounds exhibit solvatochromism and are used in the study of various photophysical phenomena (Abelt et al., 2011).
Antibacterial Properties
Compounds with a similar structure, such as lacinilene C 7-methyl ether, have been isolated from plants and are of interest due to their antibacterial properties. This highlights the potential biomedical applications of structurally related compounds (Uzbekov et al., 2013).
Enzymatic Transformations
Enzymatic reactions involving sesquiterpenes structurally similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene have been studied. For example, the transformation of (+)-valencene to (+)-nootkatone using mushroom enzymes demonstrates the potential for biotechnological applications (Krügener et al., 2010).
Fluorescence Microscopy
Compounds like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), which share structural features with 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, are used in fluorescence microscopy due to their solvent polarity and viscosity sensitive fluorescence (Jacobson et al., 1996).
Natural Product Isolation
The isolation of new sesquiterpenes similar in structure to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene from plants like Teucrium mascatense showcases the ongoing discovery of naturally occurring compounds with potential applications (Ali et al., 2015).
Propriétés
Numéro CAS |
15404-63-4 |
|---|---|
Formule moléculaire |
C5H11Cl3Si |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3 |
Clé InChI |
AJWBFJHTFGRNDG-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1(CC(CC2)C(C)C)C |
SMILES canonique |
CC1CCCC2C1(CC(CC2)C(C)C)C |
Synonymes |
[1R,4aβ,(+)]-Decahydro-1α,8aα-dimethyl-7β-(1-methylethyl)naphthalene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



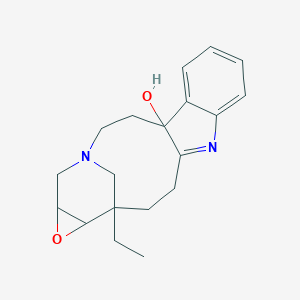

![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


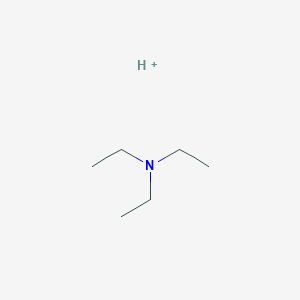
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
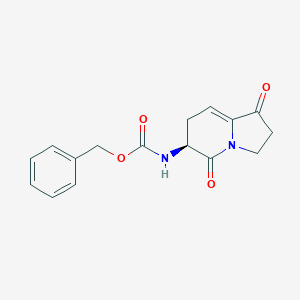
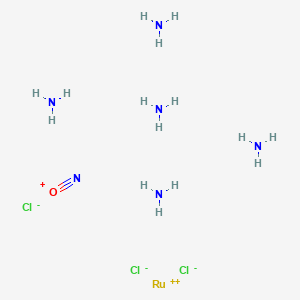
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)


